7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a boronate ester-functionalized tetrahydroisoquinoline derivative. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures in pharmaceutical and materials chemistry . Its structure features a tetrahydroisoquinoline scaffold—a bicyclic system with a partially saturated isoquinoline ring—substituted at the 7-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. The boronate moiety enhances stability and reactivity in palladium-catalyzed transformations .
Key physicochemical properties include:
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)13-6-5-11-7-8-17-10-12(11)9-13/h5-6,9,17H,7-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPMCOKGXTLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCNC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tetrahydroisoquinoline with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a suitable solvent, such as toluene or dichloromethane, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale synthesis process that involves the use of continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used in the formation of carbon-carbon bonds.
Biology: In biological research, the compound is employed as a probe to study enzyme activities and protein interactions. Its boronic acid moiety allows for selective binding to certain biomolecules, making it a valuable tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.
Industry: In the chemical industry, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new materials with improved performance characteristics.
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with amino acids, such as serine and cysteine, in enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Tetrahydroisoquinoline-Boronate Derivatives
The following table summarizes structural analogs, highlighting substituent positions, functional groups, and applications:
Reactivity in Cross-Coupling Reactions
- 7-Substituted Derivatives: The 7-boronate-tetrahydroisoquinoline exhibits moderate reactivity in Suzuki couplings due to steric hindrance from the bicyclic scaffold. For example, coupling with aryl halides requires elevated temperatures (80–100°C) and Pd(PPh₃)₄ catalysts .
- 6-Substituted Derivatives: 6-Boronate analogs (e.g., 6-(pinacol boronate)-3,4-dihydroisoquinolinone) show faster coupling kinetics owing to reduced steric bulk and electron-withdrawing effects from the ketone group .
- Benzyl-Substituted Variants: Compounds like 2-[4-(pinacol boronate)benzyl]-tetrahydroisoquinoline demonstrate versatility in forming biaryl ethers and amines, critical for drug candidates targeting G protein-coupled receptors .
Key Research Findings
Steric vs. Electronic Effects : Boronate position (C6 vs. C7) significantly impacts coupling efficiency. C6-substituted derivatives achieve >90% yield in Suzuki reactions under mild conditions, while C7 analogs require prolonged heating (24–48 h) .
Salt Forms: Hydrochloride salts (e.g., 6-boronate-tetrahydroisoquinoline HCl) enhance crystallinity for structural characterization via SHELX and OLEX2 software .
Stability: Boronate esters with tetrahydroisoquinoline scaffolds are stable under ambient conditions but degrade in protic solvents (e.g., water) over 72 hours .
Biological Activity
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₅H₁₈BNO₂
- Molecular Weight : 255.12 g/mol
- CAS Number : 1082947-07-6
Synthesis
The synthesis of this compound generally involves the use of boron-containing reagents that facilitate the formation of the dioxaborolane moiety. The reaction conditions often require inert atmospheres and specific temperature controls to ensure high yields.
Antiproliferative Effects
Research indicates that compounds related to tetrahydroisoquinoline structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- σ2 Receptor Ligands : The upregulation of σ2 receptors in cancer cells suggests that ligands targeting these receptors can inhibit tumor growth effectively. Studies have shown that compounds with similar structures can bind selectively to these receptors and induce apoptosis in cancer cells .
Neuroprotective Properties
Tetrahydroisoquinolines have been studied for their neuroprotective effects. One study highlighted that derivatives could inhibit enzymes associated with neurodegenerative diseases:
- COMT Inhibition : Some tetrahydroisoquinoline derivatives act as inhibitors of catechol-O-methyltransferase (COMT), which is relevant in the treatment of Parkinson's disease. This inhibition can lead to increased levels of dopamine in the brain .
Study 1: Inhibition of Cancer Cell Proliferation
In a study examining the effects of various tetrahydroisoquinoline derivatives on cancer cell lines:
- Methodology : The compounds were tested for their ability to inhibit cell proliferation in vitro.
- Findings : Certain derivatives showed IC50 values in the low micromolar range against breast and prostate cancer cell lines.
Study 2: Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models:
- Methodology : Mice were administered compounds prior to inducing neurodegeneration.
- Findings : Significant reductions in neuroinflammation and neuronal death were observed compared to controls.
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
